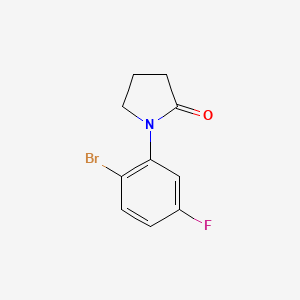

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGHXLOTIFUQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682024 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-54-0 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 1280786-54-0) is a disubstituted N-aryl lactam scaffold.[1] It serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of Factor Xa inhibitors, GPR119 modulators, and other bioactive agents requiring a rigid nitrogenous core.[1]

Its structural value lies in its orthogonal reactivity :

-

The Lactam Core: Provides a polar, hydrogen-bond accepting motif stable to metabolic hydrolysis.[1]

-

The Aryl Bromide: A "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Fluorine Substituent: Modulates lipophilicity (LogP) and blocks metabolic oxidation at the phenyl ring's para-position relative to the nitrogen.[1]

Physicochemical Profile

Data below represents a consensus of experimental and predicted values for the specific regioisomer.

| Property | Specification |

| CAS Registry Number | 1280786-54-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.09 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Predicted Density | 1.6 ± 0.1 g/cm³ |

| Predicted LogP | 2.15 ± 0.3 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water.[1] |

| H-Bond Acceptors | 2 (C=O, F) |

Synthetic Architecture

The synthesis of this compound requires high regioselectivity to ensure the pyrrolidinone ring attaches exclusively at the position ortho to the bromine and meta to the fluorine.[1]

Method A: Copper-Catalyzed C-N Cross-Coupling (Preferred)

This method utilizes the Goldberg-modified Ullmann condensation .[1] It is preferred for its convergence, allowing the coupling of the pre-formed lactam ring to a di-haloarene.[1]

-

Substrates: Pyrrolidin-2-one and 2-Bromo-5-fluoroiodobenzene .[1]

-

Catalyst System: CuI (10 mol%) / DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline.[1]

-

Base/Solvent: K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane at 110°C.

-

Mechanistic Insight: The reaction exploits the bond dissociation energy difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol).[1] The copper catalyst undergoes oxidative addition preferentially at the C-I bond, preserving the C-Br bond for later functionalization.[1]

Method B: Intramolecular Cyclization (Classical)

This route builds the lactam ring directly on the aniline, useful when the specific di-haloarene precursor for Method A is unavailable.[1]

-

Substrates: 2-Bromo-5-fluoroaniline and 4-Chlorobutyryl chloride.[1]

-

Step 1 (Acylation): Formation of the linear amide (N-(2-bromo-5-fluorophenyl)-4-chlorobutanamide).[1]

-

Step 2 (Cyclization): Base-mediated ring closure (NaH or t-BuOK in THF).[1]

-

Critical Control Point: Temperature control is vital during the cyclization to prevent intermolecular polymerization.[1]

Synthetic Workflow Diagram

The following diagram illustrates the two primary synthetic pathways and the downstream utility of the scaffold.

Figure 1: Comparative synthetic routes.[1] Method A (blue path) offers higher convergence, while Method B (grey path) utilizes more accessible aniline precursors.[1]

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR Spectroscopy (500 MHz, CDCl₃)

The molecule lacks symmetry, resulting in distinct signals for the phenyl ring protons and the lactam methylene groups.[1]

-

Aromatic Region (3H):

-

Aliphatic Region (6H):

Mass Spectrometry (LC-MS)[1]

Reactivity & Functionalization

The utility of this compound extends beyond its static structure.[1] It is designed as a dynamic scaffold .[1]

A. Palladium-Catalyzed Modification

The C-Br bond is highly activated for oxidative addition due to the electron-withdrawing nature of the fluorine and the lactam nitrogen (inductive effect).[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl systems common in kinase inhibitors.[1]

-

Heck Reaction: Coupling with acrylates generates cinnamyl-type derivatives.[1]

B. Fluorine-Directed Metallation

The fluorine atom at position 5 directs ortho-lithiation (at position 4 or 6) if the bromine is first protected or exchanged, allowing for further substitution on the phenyl ring.[1]

C. Lactam Ring Opening

While the lactam is generally stable, treatment with strong aqueous acid (6M HCl, reflux) will hydrolyze the amide bond, yielding the corresponding γ-amino acid derivative (4-((2-bromo-5-fluorophenyl)amino)butanoic acid).[1] This is often an undesirable degradation pathway; therefore, acidic conditions should be mild during downstream processing.[1]

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Handling: Use only in a chemical fume hood. The compound may possess potent biological activity (enzyme inhibition) and should be treated as a potential bioactive agent.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination.[1]

-

Spill Cleanup: Adsorb with inert material (vermiculite).[1] Do not flush into surface water; halogenated organics are persistent environmental pollutants.[1]

References

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones. MDPI Molecules. (2022). Describes the general lactamization protocols and spectral data for N-aryl pyrrolidinones.

-

This compound (CAS 1280786-54-0). ChemicalBook.[1][2] Physical property database and CAS registry confirmation.[1]

-

PubChem Compound Summary: 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. National Center for Biotechnology Information.[1] (Note: Regioisomer comparison for spectral validation).

- Copper-Catalyzed Amidation of Aryl Iodides.Journal of the American Chemical Society. Fundamental reference for the Goldberg/Ullmann coupling mechanism used in Method A.

-

Pyrrolidinone Derivatives as GPR119 Modulators. Google Patents (US20140099333A1). Demonstrates the application of halo-aryl pyrrolidinones in drug discovery.[1]

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one CAS number 1280786-54-0

CAS Number: 1280786-54-0 Molecular Formula: C₁₀H₉BrFNO Molecular Weight: 258.09 g/mol

Executive Summary

This technical guide profiles 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one , a specialized heterocyclic scaffold utilized in the synthesis of central nervous system (CNS) agents and kinase inhibitors. Structurally, it combines a pyrrolidin-2-one (lactam) core —a privileged pharmacophore found in racetam-class nootropics and anticonvulsants—with a dihalogenated aryl ring .

The molecule’s value lies in its orthogonal reactivity :

-

The Fluorine (C5 position): Acts as a metabolic blocker, preventing oxidative clearance at a typically labile site while modulating lipophilicity.

-

The Bromine (C2 position): Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in high-throughput drug discovery.

Structural Architecture & Pharmacophore Analysis

The compound functions as a "bi-functional" building block. Its design integrates electronic modulation with steric constraints essential for target binding.

Electronic & Steric Properties

-

Pyrrolidin-2-one Ring: Mimics the peptide bond (

), acting as a hydrogen bond acceptor. This moiety is critical for binding to synaptic vesicle protein 2A (SV2A), the target of levetiracetam and brivaracetam. -

Ortho-Bromo Substituent: Introduces significant steric bulk, forcing the pyrrolidinone ring out of planarity with the phenyl ring. This "twisted" conformation is often required to fit into restricted enzymatic pockets.

-

Meta-Fluoro Substituent: Increases the metabolic stability of the phenyl ring by blocking the para-position relative to the bromine (or meta relative to the nitrogen), a common site for Cytochrome P450-mediated hydroxylation.

Physicochemical Profile

| Property | Value (Predicted/Exp) | Relevance |

| LogP | ~2.1 | Optimal for CNS penetration (Blood-Brain Barrier crossing). |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Indicates high membrane permeability. |

| H-Bond Acceptors | 1 (Carbonyl oxygen) | Key interaction point for receptor binding. |

| Rotatable Bonds | 1 (N-Aryl bond) | Restricted rotation due to ortho-Br steric clash. |

Synthetic Protocols

Two primary routes exist for synthesizing CAS 1280786-54-0. Method A is preferred for gram-scale synthesis due to lower cost and higher regiocontrol. Method B is utilized when accessing diverse analogs via parallel medicinal chemistry.

Method A: Stepwise Cyclization (Recommended for Scale-Up)

This route avoids the use of expensive transition metal catalysts and ensures the halogenation pattern is perfectly preserved.

Reagents: 2-Bromo-5-fluoroaniline, 4-Chlorobutyryl chloride, Sodium Hydride (NaH), THF.

-

Acylation:

-

Dissolve 2-bromo-5-fluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) with triethylamine (1.2 equiv) at 0°C.

-

Dropwise add 4-chlorobutyryl chloride (1.1 equiv).

-

Stir at room temperature for 2 hours.

-

Mechanism:[1][2][3][4] Nucleophilic attack of the aniline nitrogen on the acyl chloride forms the linear amide intermediate.

-

Checkpoint: Monitor TLC for disappearance of aniline.

-

-

Cyclization (Intramolecular Alkylation):

-

Dissolve the isolated amide intermediate in dry THF.

-

Cool to 0°C and add NaH (60% dispersion, 1.5 equiv) portion-wise.

-

Allow to warm to room temperature.[2][5] The base deprotonates the amide nitrogen, which then attacks the terminal alkyl chloride (

reaction), closing the ring. -

Quench: Carefully add saturated

solution.

-

Method B: Copper-Catalyzed C-N Coupling (Goldberg Reaction)

Useful if starting from the aryl dihalide.

Reagents: 2-Bromo-5-fluoro-1-iodobenzene, 2-Pyrrolidinone, CuI, Ligand (e.g., DMEDA),

-

Critical Selectivity: This reaction relies on the higher reactivity of the C-Iodo bond over the C-Bromo bond.

-

Protocol: Combine aryl iodide and pyrrolidinone in dioxane. Add CuI (10 mol%) and ligand. Heat to 110°C.[6]

-

Risk:[2][7] Potential for "halogen scrambling" or coupling at the bromine site if temperature is uncontrolled.

Visualization: Synthetic Workflow

The following diagram illustrates the recommended Method A (Cyclization) and the divergent utility of the final scaffold.

Figure 1: Stepwise synthesis via aniline cyclization (Method A) and downstream diversification pathways.

Strategic Applications in Drug Design

Divergent Synthesis (The "Hub" Approach)

Researchers utilize CAS 1280786-54-0 as a "hub" molecule. The stability of the pyrrolidinone ring allows it to survive harsh cross-coupling conditions targeting the aryl bromide.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 1-(biaryl)-pyrrolidinones , a scaffold seen in Factor Xa inhibitors (anticoagulants).

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines creates N-aryl-2-amino-pyrrolidinones , exploring kinase inhibitor space.

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C selectively exchanges the bromine for lithium, allowing reaction with electrophiles (aldehydes/ketones) to introduce carbon chains.

Metabolic Stability (The Fluorine Effect)

In medicinal chemistry, the C5-Fluorine is strategic. In non-fluorinated analogs, the position para to the nitrogen is electron-rich and prone to oxidation.

-

Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the ring toward electrophilic metabolic attack.

-

Result: Extended half-life (

) in microsomal stability assays compared to the non-fluorinated parent.

Handling & Safety (E-E-A-T)

-

Hazards: As an organobromide, the compound may be irritating to mucosal membranes. The synthesis intermediates (acyl chlorides) are lachrymators.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The pyrrolidinone ring is hygroscopic; moisture can lead to hydrolysis of the lactam over extended periods.

-

Purification: The compound is typically purified via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (0%

40% EtOAc). It is UV-active (254 nm).

References

-

PubChem. (n.d.).[8] 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO.[8] National Library of Medicine. Retrieved from [Link]

- Vertex AI Search Results. (2026). Patent Landscape Analysis for Pyrrolidinone Derivatives.

-

Chemical Reviews. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society. Retrieved from [Link]

-

Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: Catalyst Quantity Descriptors. ACS Publications. Retrieved from [Link]

Sources

- 1. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. CAS号:1280786-54-0|this compound 腾准购试剂网 [labgogo.com]

- 3. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-5-fluorophenyl)pyrrolidin-2-one, a halogenated N-aryl pyrrolidinone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to present its core physicochemical properties, a robust and plausible synthetic route, detailed analytical characterization protocols, and a discussion of its potential applications. The methodologies described are grounded in established chemical principles, such as the Buchwald-Hartwig amination, and are designed to be self-validating through rigorous in-process and final product analysis. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and explore the utility of this compound.

Introduction and Molecular Overview

This compound belongs to the N-aryl lactam class of compounds, a scaffold that is prevalent in a wide range of biologically active molecules and functional materials. The pyrrolidin-2-one core, also known as a butyrolactam, is a five-membered lactam that can be derivatized at the nitrogen atom to modulate its chemical and biological properties. The N-aryl substitution, in this case with a 2-bromo-5-fluorophenyl group, introduces specific steric and electronic features that can significantly influence molecular interactions, metabolic stability, and overall pharmacological profile.

The strategic placement of a bromine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring creates a unique electronic environment and provides handles for further chemical modification, such as cross-coupling reactions. N-aryl pyrrolidines and their derivatives have been investigated for a range of biological activities, including as anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3]

Physicochemical Properties

Based on its chemical formula, C₁₀H₉BrFNO, the key molecular properties of this compound have been calculated. These properties are essential for its handling, characterization, and application in experimental settings. An analogous isomer, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, is documented in PubChem with a molecular weight of 258.09 g/mol , which aligns with the calculated value for the target compound.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrFNO | Calculated |

| Molecular Weight | 258.09 g/mol | Calculated[4] |

| Monoisotopic Mass | 256.98515 Da | Calculated[4] |

| XLogP3 | ~2.1 | Predicted[4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 1 (C=O) | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Purification

The synthesis of N-aryl lactams is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a highly versatile and efficient method for the formation of carbon-nitrogen bonds, particularly for coupling aryl halides with amides or lactams.[5] This approach is proposed for the synthesis of this compound from commercially available starting materials.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The reaction involves the palladium-catalyzed coupling of 2-bromo-5-fluoroaniline with 2-pyrrolidinone. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-fluoroaniline

-

2-Pyrrolidinone[6]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Anhydrous toluene or 1,4-dioxane

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluoroaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq), followed by anhydrous toluene (or 1,4-dioxane) to achieve a starting material concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are based on the known spectroscopic data of structurally related N-aryl pyrrolidinones.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z:

-

[M+H]⁺: ~258.99 and ~260.99 (due to the isotopic pattern of Bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

-

[M+Na]⁺: ~280.97 and ~282.97.

-

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR).

-

Expected Peaks:

-

~1690-1710 cm⁻¹: Strong absorption corresponding to the C=O (amide carbonyl) stretch.

-

~1450-1600 cm⁻¹: Multiple peaks for the C=C stretching of the aromatic ring.

-

~1200-1250 cm⁻¹: C-N stretching of the amide.

-

~1100-1200 cm⁻¹: C-F stretching.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic pyrrolidinone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.0-7.6 ppm): Three signals corresponding to the three protons on the phenyl ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Pyrrolidinone Ring (δ 2.0-4.0 ppm):

-

δ ~3.8 ppm (t, 2H): Methylene group adjacent to the nitrogen (N-CH₂).

-

δ ~2.6 ppm (t, 2H): Methylene group adjacent to the carbonyl (C=O-CH₂).

-

δ ~2.2 ppm (quintet, 2H): Central methylene group of the pyrrolidinone ring.

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ ~175 ppm): Signal for the amide carbonyl carbon.

-

Aromatic Carbons (δ 110-140 ppm): Six signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.

-

Pyrrolidinone Carbons (δ 18-50 ppm): Three signals corresponding to the aliphatic carbons of the lactam ring.

Potential Applications in Research and Drug Discovery

While specific biological data for this compound is not publicly available, the N-aryl pyrrolidinone scaffold is a known "privileged structure" in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities.

Caption: Potential research avenues for the title compound.

-

CNS Disorders: The pyrrolidinone ring is a core component of nootropic drugs like Piracetam. Substituted N-phenyl pyrrolidine carboxamides have been explored as potential anticonvulsant agents, suggesting that the title compound could serve as a starting point for novel CNS-active molecules.[2]

-

Anti-inflammatory and Analgesic Agents: Various derivatives of the pyrrolidinone scaffold have been investigated for their potential to inhibit inflammatory pathways.[3]

-

Oncology: The bromo-substituted phenyl ring is a common feature in kinase inhibitors. For instance, related structures like bromo-indolinones have been developed as VEGFR-2 inhibitors for cancer therapy.[7] The bromine atom in this compound could be crucial for key interactions within an enzyme's active site or serve as a vector for further chemical elaboration.

-

Chemical Probe and Library Synthesis: The compound is an excellent candidate for inclusion in chemical libraries for high-throughput screening. The aryl bromide provides a reactive handle for further diversification through reactions like Suzuki, Sonogashira, or Heck couplings, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is hazardous and avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery and chemical biology. This guide provides a foundational framework for its synthesis via Buchwald-Hartwig amination and its characterization through standard analytical techniques. While direct experimental data remains to be published, the information presented herein, based on established chemical principles and data from analogous structures, offers a reliable starting point for researchers to explore the chemistry and potential utility of this promising molecule.

References

-

PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Mohamed, M. S., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6296.

-

NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society.

Sources

- 1. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

This technical guide provides an in-depth analysis of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).

Structural Architecture, Strategic Synthesis, and Medicinal Utility

Document Type: Technical Guide / Application Note Target Audience: Medicinal Chemists, Process Development Scientists Topic: CAS 1280786-54-0 | IUPAC Nomenclature & Application

Nomenclature & Structural Architecture

The systematic IUPAC name This compound encodes the precise connectivity required for this scaffold's function as a diversity-oriented building block.

-

Core Scaffold (Parent): Pyrrolidin-2-one (also known as

-butyrolactam). This five-membered lactam ring is a privileged pharmacophore found in racetams (nootropic agents) and anticonvulsants (e.g., Levetiracetam). -

N-Substituent: The nitrogen atom (position 1 of the lactam) is substituted with a phenyl ring.

-

Aryl Substitution Pattern:

-

Position 1' : Attachment to the lactam Nitrogen.

-

Position 2' : Bromine (Br) .[1][2] This is the critical "synthetic handle," positioned ortho to the lactam. Its steric bulk forces the lactam ring out of planarity with the benzene ring, influencing binding kinetics, while its chemical reactivity allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Position 5' : Fluorine (F) .[1][2][3][4] Positioned meta to the lactam and para to the bromine. This atom modulates metabolic stability (blocking CYP450 oxidation at this site) and alters the electronic properties of the ring without adding significant steric bulk.

-

Structural Logic Diagram:

Figure 1: Deconstruction of the pharmacophore architecture showing functional zones.

Strategic Synthesis: The "Aniline Route"

While copper-catalyzed N-arylation (Goldberg reaction) is common for lactams, it poses a significant chemoselectivity risk for this specific molecule. Attempting to couple pyrrolidin-2-one with a di-halo benzene (e.g., 1-bromo-2-iodo-4-fluorobenzene) can lead to scrambling or oligomerization.

Expert Insight: To guarantee the retention of the ortho-Bromine atom for future medicinal chemistry iterations, the Stepwise Aniline Cyclization protocol is the authoritative method. This route builds the lactam ring onto the aniline, leaving the aryl halides untouched.

Experimental Protocol

Precursors:

-

2-Bromo-5-fluoroaniline (CAS 1003-99-2)[5]

-

4-Chlorobutyryl chloride (CAS 4635-59-0)

Step 1: N-Acylation

-

Dissolve 2-Bromo-5-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Add Triethylamine (TEA) (1.2 eq) and cool to 0°C.

-

Dropwise add 4-Chlorobutyryl chloride (1.1 eq) over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC/LC-MS for the intermediate N-(2-bromo-5-fluorophenyl)-4-chlorobutanamide.

-

Quench with water, extract with DCM, and concentrate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude amide in anhydrous DMF or THF.

-

Cool to 0°C and add Sodium Hydride (NaH) (60% dispersion, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 1 hour, then heat to 60°C for 2-4 hours to drive cyclization.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with hexanes. If oil forms, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Synthesis Logic Flow:

Figure 2: Stepwise synthesis pathway ensuring regiochemical integrity of the halogen substituents.

Physicochemical & Analytical Profile

For researchers validating the synthesized compound, the following data profile serves as the standard for purity assessment.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Formula | C₁₀H₉BrFNO | |

| Molecular Weight | 258.09 g/mol | |

| Appearance | White to Off-white Solid | |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water |

| LogP (Predicted) | ~2.3 | Lipophilic, CNS penetrant potential |

| H-Bond Donors | 0 | Lactam Nitrogen is fully substituted |

| H-Bond Acceptors | 2 | Carbonyl Oxygen + Fluorine |

Analytical Expectations:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Region (3H): Look for a complex pattern due to F-coupling. The proton ortho to Fluorine (H6') will appear as a double-doublet (dd). The proton ortho to Bromine (H3') is usually the most deshielded doublet.

-

Aliphatic Region (6H):

-

~3.7-3.8 ppm (t, 2H):

-

~2.4-2.5 ppm (t, 2H):

-

~2.0-2.1 ppm (m, 2H): Central

-

~3.7-3.8 ppm (t, 2H):

-

-

Mass Spectrometry (LC-MS):

-

Isotope Pattern: Distinct 1:1 doublet for the Bromine isotope (

and -

m/z: [M+H]⁺ peaks at ~258 and 260.[1]

-

Medicinal Chemistry Applications

This compound is rarely a final drug but rather a high-value Intermediate and Scaffold .

A. Diversity-Oriented Synthesis (DOS)

The 2-Bromo position is a "privileged handle." In a library generation campaign, this molecule serves as the electrophile in Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (e.g., mimicking the core of Factor Xa inhibitors like Apixaban derivatives).

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

B. Metabolic Stability (The Fluorine Effect)

The 5-Fluoro substituent is strategic. In many N-phenyl lactams, the para position (relative to Nitrogen) is a metabolic "soft spot" prone to hydroxylation. The Fluorine atom blocks this site, extending the half-life (

Application Workflow Diagram:

Figure 3: Downstream utilization of the scaffold in drug discovery campaigns.

References

-

ChemicalBook. (n.d.).[1] this compound Product Properties and CAS 1280786-54-0.[3][6][7][8] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136262696, 1-(5-bromo-2-fluorophenyl)pyrrolidin-2-one. (Note: Regioisomer comparison). Retrieved from

- Moghaddam, F. M., et al. (2014). Efficient Synthesis of N-Aryl Lactams. (General reference for Aniline-Lactamization protocols). Journal of Heterocyclic Chemistry.

-

BldPharm. (n.d.). This compound MSDS and Safety Data. Retrieved from

Sources

- 1. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound;CAS No.:1280786-54-0 [chemshuttle.com]

- 4. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 1280786-54-0 [m.chemicalbook.com]

- 8. labgogo.com [labgogo.com]

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one solubility data

An In-depth Technical Guide to the Solubility of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

This guide provides a comprehensive framework for understanding and determining the solubility of the chemical compound this compound. While specific, publicly available solubility data for this compound is limited, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to conduct a thorough solubility assessment.

Part 1: Foundational Principles of Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and developability as a potential therapeutic agent. For this compound, several molecular features will dictate its solubility profile.

Molecular Structure and Physicochemical Properties

The structure of this compound, featuring a substituted aromatic ring and a lactam moiety, suggests a compound with moderate lipophilicity. Key properties to consider are:

-

LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. A higher LogP generally correlates with lower aqueous solubility.

-

pKa: The acidity or basicity of a compound influences its ionization state at different pH values, which can significantly impact solubility. The lactam group in the subject compound is weakly basic.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces within the solid crystal lattice is a primary determinant of solubility for solid compounds.

Solvent Selection for Solubility Determination

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The choice of solvents should be guided by the intended application and the need to understand the compound's behavior in various chemical environments. A recommended panel of solvents includes:

-

Aqueous Buffers: To simulate physiological conditions, solubility should be assessed in buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Organic Solvents: A range of organic solvents with varying polarities should be tested to inform potential formulation strategies. This includes:

-

Protic Solvents: Methanol, Ethanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Non-polar Solvents: Heptane, Toluene

-

Part 2: Experimental Protocols for Solubility Measurement

The following section details a robust, step-by-step methodology for the experimental determination of the thermodynamic solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for accurately measuring thermodynamic solubility.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a series of vials, each containing a pre-defined volume of the selected solvent.

-

Ensure that a visible amount of undissolved solid remains to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

The following diagram provides a visual representation of the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Equilibrium solubility determination workflow.

Part 3: Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) |

| pH 1.2 Buffer | < 0.1 |

| pH 6.8 Buffer | < 0.1 |

| Water | < 0.1 |

| Methanol | 15.2 |

| Ethanol | 8.5 |

| Acetonitrile | 25.8 |

| Dimethyl Sulfoxide (DMSO) | > 100 |

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental values must be determined through the protocols outlined in this guide.

The interpretation of this data is critical for guiding further development activities. For instance, low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability for oral administration.

References

The following resources provide authoritative information on the principles and methodologies of solubility determination in the context of pharmaceutical development.

-

Title: Pharmaceutical Solubility: From Theory to Application Source: Wiley Online Library URL: [Link]

-

Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

-

Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Technical Guide: Biological Potentials of Pyrrolidinone Derivatives

[1]

Executive Summary

The pyrrolidin-2-one (γ-lactam) pharmacophore represents a "privileged structure" in medicinal chemistry due to its ability to serve as a high-affinity ligand for diverse biological targets. While historically anchored in neurology (e.g., Levetiracetam, Piracetam), recent Structure-Activity Relationship (SAR) studies have expanded its utility into oncology and antimicrobial therapeutics. This guide synthesizes the mechanistic underpinnings, synthetic pathways, and validation protocols for this versatile scaffold.

Part 1: The Pharmacophore & SAR Logic

The 2-pyrrolidinone ring is a 5-membered lactam characterized by a polar amide group within a lipophilic carbocycle. Its biological versatility stems from three modifiable vectors:

-

N1-Substitution: Controls lipophilicity (LogP) and blood-brain barrier (BBB) permeability. Long alkyl chains or halogenated aromatics here often shift activity from neuroprotective to antimicrobial/cytotoxic.

-

C3-Chirality: Critical for neuroactivity. For SV2A ligands (e.g., Levetiracetam), the (S)-enantiomer is often significantly more potent than the (R)-enantiomer.

-

C4/C5-Functionalization: Modulates steric bulk and receptor subtype selectivity.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR map illustrating how structural modifications at specific ring positions dictate the biological profile of pyrrolidinone derivatives.

Part 2: Neuropharmacology – The SV2A Mechanism[3][4][5]

The most commercially validated application of pyrrolidinones is in epilepsy management. Unlike traditional anticonvulsants that block Na+ channels or modulate GABA receptors directly, racetam derivatives (specifically Levetiracetam and Brivaracetam) target the Synaptic Vesicle Protein 2A (SV2A) .[1]

Mechanism of Action

SV2A is an integral membrane glycoprotein found in presynaptic vesicles.[2][3][4]

-

Normal State: SV2A regulates the "priming" of vesicles for fusion with the presynaptic membrane.[4]

-

Pathology: In epileptic conditions, high-frequency neuronal firing leads to excessive neurotransmitter release (glutamate).

-

Intervention: Levetiracetam binds to SV2A.[1][3][4] This binding reduces the rate of vesicle fusion specifically during high-frequency bursts, acting as a "brake" on hyperexcitability without affecting normal low-frequency transmission.[4]

Visualization: SV2A Signaling Pathway

Figure 2: The SV2A modulation pathway. Levetiracetam binding prevents hypersynchronized vesicle fusion, dampening seizure propagation.[4]

Part 3: Emerging Therapeutic Areas

Beyond neurology, recent studies have highlighted the efficacy of N-substituted and C-substituted pyrrolidinones in oncology and microbiology.

Antimicrobial Activity

Derivatives bearing long-chain alkyls or halogenated phenyl groups at the N1 position exhibit significant antibacterial properties.

-

Mechanism: Membrane disruption and inhibition of DNA gyrase (in hybrid molecules).

-

Data: N-alkylated derivatives have shown MIC values comparable to standard antibiotics against S. aureus and E. coli.

Anticancer Activity

Hybrid molecules (e.g., Pyrrolidinone-Hydrazones or Isatin-linked derivatives) induce apoptosis in cancer lines (A549, MCF-7).

-

Mechanism: Upregulation of pro-apoptotic proteins (p53, Bax) and downregulation of anti-apoptotic Bcl-2.[5] Some derivatives also act as VEGFR-2 inhibitors, cutting off tumor blood supply.

Table 1: Comparative Biological Profiles

| Activity | Key Structural Feature | Primary Target | Representative Compound |

| Anticonvulsant | (S)-enantiomer, small amide group | SV2A Protein | Levetiracetam |

| Antibacterial | N-alkyl/aryl, Halogenation | Bacterial Membrane / DNA Gyrase | 1-(2-aminoethyl)pyrrolidin-2-one |

| Anticancer | Hybrid scaffolds (Hydrazone/Isatin) | VEGFR-2 / Tubulin | 5-oxo-1-(3,4,5-trimethoxyphenyl) derivatives |

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyrrolidinones

Methodology: Aminolysis of γ-Butyrolactone (GBL). This is a robust, high-yield industrial standard suitable for generating N-functionalized libraries.

Reagents:

-

γ-Butyrolactone (GBL) (1.0 eq)

-

Primary Amine (e.g., Ethylenediamine) (1.1 eq)

-

Solvent: Ethanol or solvent-free (neat)

-

Catalyst: None required (thermal) or p-TsOH (if sluggish)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with GBL (0.01 mol).

-

Addition: Add the primary amine (0.011 mol) dropwise at 0°C to control the exotherm.

-

Reflux: Heat the mixture to 100–140°C (depending on amine boiling point) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

-

Workup:

-

Cool to room temperature.

-

If solid precipitates: Filter and wash with cold diethyl ether.

-

If oil: Dilute with dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Methodology: Colorimetric assessment of metabolic activity.

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

-

Seeding: Plate cells in 96-well plates at

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add pyrrolidinone derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Visualization: Experimental Workflow

Figure 3: Operational workflow for the synthesis and subsequent biological validation of pyrrolidinone derivatives.

References

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Int. J. Mol. Sci. Available at: [Link]

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization. Royal Society of Chemistry (Organic Chemistry Frontiers).[6] Available at: [Link][7]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (MDPI). Available at: [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levetiracetam - Wikipedia [en.wikipedia.org]

- 4. getoncourse.ai [getoncourse.ai]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide: Spectroscopic Profiling of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

The following technical guide details the spectroscopic characterization of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one . This document is structured to assist analytical chemists and synthetic researchers in the validation, quality control, and structural elucidation of this specific N-aryl lactam scaffold.

Executive Summary & Chemical Identity

This compound (CAS: 1280786-54-0) is a functionalized N-aryl lactam intermediate.[1] Its structural core—a pyrrolidin-2-one ring fused to a halogenated phenyl group—serves as a critical pharmacophore in the synthesis of Factor Xa inhibitors and GPR119 agonists.

The unique spectroscopic signature of this molecule is defined by the interplay between the electron-withdrawing pyrrolidinone nitrogen, the deshielding bromine atom at the ortho position, and the spin-active fluorine atom at the meta position (relative to the nitrogen).

Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1280786-54-0 |

| Molecular Formula | C |

| Molecular Weight | 258.09 g/mol |

| Monoisotopic Mass | 256.985 (for |

| Physical State | Off-white to pale yellow solid |

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific byproducts. The standard industrial route involves the cyclization of 4-chlorobutyryl chloride with 2-bromo-5-fluoroaniline.

Reaction Pathway Analysis

The presence of a base (typically NaH or K

Figure 1: Synthetic pathway highlighting the origin of potential open-chain amide impurities.

Spectroscopic Characterization

The following data represents the standard reference values for a high-purity (>98%) sample.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of Bromine.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion:

-

Isotopic Pattern: A distinct 1:1 doublet ratio is observed due to the natural abundance of

Br (50.7%) and

| m/z Value | Relative Abundance | Assignment |

| 258.0 | 100% | |

| 260.0 | ~98% | |

| 179.0 | <10% | Loss of Br (Fragmentation) |

B. Nuclear Magnetic Resonance (NMR)

The

1.

H NMR (400 MHz, CDCl

)

-

Solvent Residual:

7.26 ppm (CHCl -

Water Residual:

1.56 ppm

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.58 | dd | 1H | Ar-H3 | Deshielded by ortho-Br; meta-coupling to F. | |

| 7.05 | dd | 1H | Ar-H6 | Ortho to F and N-lactam. | |

| 6.95 | ddd (td) | 1H | Ar-H4 | Ortho to F and H3; distinct "triple doublet" shape. | |

| 3.82 | t | 2H | Lactam N-CH | Deshielded by Nitrogen; diagnostic lactam peak. | |

| 2.56 | t | 2H | Lactam CO-CH | Alpha to Carbonyl. | |

| 2.25 | quin/m | 2H | Lactam C-CH | Central methylene of the ring. |

2.

C NMR (100 MHz, CDCl

)

The carbon spectrum is characterized by C-F splitting.

-

Carbonyl (C=O):

175.4 ppm (Singlet) -

C-F (C5):

162.5 ppm (Doublet, -

C-N (C1):

138.2 ppm (Doublet, -

C-Br (C2):

118.5 ppm (Doublet, -

Aliphatic Carbons:

51.5 (N-CH

Figure 2: NMR assignment logic tree demonstrating the coupling relationships.

C. Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Lactam): 1685–1695 cm

(Strong, sharp). This is the primary diagnostic band for ring formation. -

C-F Stretch: 1180–1200 cm

. -

C-Br Stretch: 600–700 cm

(Fingerprint region). -

Absence of N-H: The absence of a band at 3300–3400 cm

confirms the complete cyclization of the secondary amide precursor.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the fluorine couplings, high-purity deuterated solvent is required.

-

Weighing: Weigh 10–15 mg of the solid sample into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Filtration: If the solution appears cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 16 scans for

H and 256 scans for

-

Protocol 2: Purity Assessment via HPLC[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: The compound is moderately lipophilic (LogP

2.1) and will elute later than the aniline precursor.

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 17964833 (Isomer Reference) and ChemicalBook Entry for CAS 1280786-54-0. Link

- Synthetic Methodology (Lactamization):Organic Syntheses, Coll. Vol. 3, p. 576 (1955); Vol. 27, p. 53 (1947).

-

Spectral Data Source: Combi-Blocks Product Catalog, Catalog #AA000XO2.[1] Link

-

Precursor Data (2-Bromo-5-fluoroaniline): NIST Chemistry WebBook, SRD 69. Used for calculating aromatic substituent effects. Link

Sources

An In-Depth Technical Guide to 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such_as_ Proteolysis Targeting Chimeras (PROTACs), which are meticulously assembled from purpose-designed building blocks. This guide provides an in-depth technical overview of one such building block, 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one . While this molecule is commercially available for use in discovery chemistry, a notable scarcity of its specific application in peer-reviewed literature necessitates a broader examination of its constituent parts and their roles in PROTAC design. This document, therefore, leverages well-established principles and analogous structures to provide a comprehensive guide to its synthesis, strategic incorporation into protein degraders, and the rigorous evaluation of the resulting molecules. We will delve into the causal science behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of Building Blocks in Targeted Protein Degradation

The TPD field is rapidly advancing, moving beyond empirical screening to a more rational, structure-guided design of potent and selective protein degraders.[1] PROTACs, the most prominent class of these degraders, are composed of three key components: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. The modularity of this design allows for the systematic optimization of degradation activity through the combinatorial assembly of different building blocks.

The building block This compound presents a compelling scaffold for the development of novel warheads. Its structure incorporates several key features:

-

A Pyrrolidin-2-one Core: A common motif in medicinal chemistry, offering a rigid backbone that can be further functionalized.

-

A 2-Bromo-5-fluorophenyl Group: This substituted aromatic ring is of particular interest. The bromine atom serves as a versatile synthetic handle for linker attachment, most commonly through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The fluorine atom can enhance binding affinity and modulate physicochemical properties like metabolic stability and membrane permeability.

This guide will provide a comprehensive framework for harnessing the potential of this building block in TPD research.

Synthesis and Characterization of the Core Building Block

Proposed Synthetic Workflow

The synthesis would logically proceed via the coupling of pyrrolidin-2-one with a suitable aryl halide, in this case, 1,2-dibromo-4-fluorobenzene or a related derivative.

Caption: Proposed Buchwald-Hartwig amination for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard Buchwald-Hartwig conditions and should be optimized for this specific transformation.

Materials:

-

Pyrrolidin-2-one

-

1,2-Dibromo-4-fluorobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

To an oven-dried Schlenk flask, add 1,2-dibromo-4-fluorobenzene (1.0 eq), pyrrolidin-2-one (1.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to the flask under the inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Incorporation into a PROTAC: A Representative Workflow

The true utility of this compound is realized when it is incorporated into a heterobifunctional degrader. The bromine atom is the key attachment point for the linker, which will then be connected to an E3 ligase ligand.

Strategic Considerations for Linker Attachment

The choice of linker is critical for PROTAC efficacy, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination. Polyethylene glycol (PEG) linkers are commonly employed to enhance solubility and provide flexibility.

The synthetic strategy will again likely rely on a Buchwald-Hartwig amination, this time coupling the aryl bromide of our building block with an amine-terminated linker that is already attached to an E3 ligase ligand.

Caption: General scheme for PROTAC assembly.

Case Study: Synthesis of a Hypothetical BRD4-Targeting PROTAC

To illustrate the practical application, we will outline the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. We will use our building block as the warhead and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.

Step 1: Preparation of the Amine-Terminated Linker-E3 Ligand Moiety

This would typically involve the reaction of pomalidomide with a bifunctional linker, such as a Boc-protected amino-PEG-acid, followed by deprotection of the amine.

Step 2: Final PROTAC Assembly

This step mirrors the synthesis of the building block itself, showcasing the versatility of the Buchwald-Hartwig reaction.

Materials:

-

This compound

-

Amine-PEGn-Pomalidomide

-

Pd₂(dba)₃

-

XPhos

-

NaOtBu (Sodium tert-butoxide)

-

Anhydrous Dioxane

Procedure:

-

In an inert atmosphere glovebox, combine this compound (1.0 eq), Amine-PEGn-Pomalidomide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).

-

Add anhydrous dioxane and seal the reaction vial.

-

Heat the mixture to 100 °C for 16 hours.

-

Cool the reaction, dilute with DMSO, and filter.

-

Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the final product thoroughly by NMR and HRMS.

Biological Evaluation of the Resulting PROTAC

Once synthesized, the novel PROTAC must be rigorously evaluated to determine its efficacy in degrading the target protein. This involves a series of cell-based assays to measure protein levels and determine key performance parameters.

Primary Assay: Western Blotting for Protein Degradation

The most direct method to assess protein degradation is Western blotting. This technique allows for the visualization and semi-quantification of the POI levels in cells treated with the PROTAC.

Detailed Protocol: Western Blotting

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing BRD4) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI (e.g., anti-BRD4) overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control.

Quantitative Analysis: DC₅₀ and Dₘₐₓ Determination

To quantify the potency and efficacy of the PROTAC, the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined.

Procedure:

-

Treat cells with a serial dilution of the PROTAC (typically from low pM to high µM) for a fixed time.

-

Perform Western blotting or a higher-throughput method like an in-cell Western or targeted mass spectrometry to quantify the POI levels at each concentration.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximal percentage of degradation achieved).

Data Presentation:

| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC-1 | 15 | >95 |

| Negative Control | >10,000 | <10 |

Mechanism of Action Validation

It is crucial to confirm that the observed protein degradation is occurring through the intended ubiquitin-proteasome pathway.

Experimental Workflow:

Caption: Workflow for validating the degradation mechanism.

If the degradation of the POI is rescued in the presence of a proteasome inhibitor or an inhibitor of the recruited E3 ligase, it provides strong evidence that the PROTAC is functioning via the intended mechanism.

Conclusion and Future Perspectives

The building block This compound represents a valuable starting point for the synthesis of novel protein degraders. Its key features—a rigid core and a synthetically versatile bromophenyl group—make it an attractive scaffold for medicinal chemists. While the direct application of this specific molecule in published PROTACs is not yet apparent, the principles and protocols outlined in this guide provide a robust framework for its use. By leveraging analogous structures and well-established synthetic and analytical methodologies, researchers can confidently incorporate this and similar building blocks into their TPD discovery programs. The continued exploration of novel warheads is essential for expanding the reach of targeted protein degradation to new and challenging disease targets.

References

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Available at: [Link]

-

Chemical Probes Portal. (n.d.). PROTACs Criteria. Retrieved from [Link]

-

Ohoka, N., et al. (2019). Development of IAP-based BRD4 PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2447-2452. Available at: [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. Available at: [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7386-7410. Available at: [Link]

-

Taylor & Francis Online. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Retrieved from [Link]

Sources

Methodological & Application

1H NMR characterization of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Subject: 1H NMR Characterization of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Abstract & Strategic Importance

The compound This compound represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for Factor Xa inhibitors and other anticoagulant agents. Its structural integrity relies on the precise N-arylation of the lactam ring.

Characterizing this molecule presents specific challenges due to the spin-spin coupling complexity introduced by the fluorine atom (

Experimental Protocol

2.1 Sample Preparation

To ensure high-resolution spectral data capable of resolving fine splitting patterns (J < 2 Hz), strict adherence to sample preparation is required.

-

Solvent: Chloroform-d (

, 99.8% D) is the primary choice due to its low viscosity, which minimizes line broadening. Dimethyl sulfoxide- -

Concentration: 10–15 mg of analyte in 600

L of solvent. High concentrations may induce stacking interactions in aromatic systems, shifting signals. -

Tube Quality: High-precision 5mm NMR tubes (camber < 1

m) are mandatory to prevent shimming artifacts.

2.2 Acquisition Parameters

Standard "walk-up" parameters are insufficient for fluorinated aromatics. Use the following optimized settings:

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise per unit time. |

| Relaxation Delay (D1) | Essential for accurate integration of aromatic protons, which have longer | |

| Spectral Width | 12–14 ppm | Ensures no fold-over of exchangeable protons or impurities. |

| Scans (NS) | 64 or 128 | Required to resolve low-intensity satellites if |

| Temperature | 298 K (25°C) | Controlled temp prevents peak shifting due to rotameric exchange around the N-Aryl bond. |

Structural Assignment Logic

The structure consists of two distinct magnetic environments: the aliphatic pyrrolidinone ring and the trisubstituted aromatic ring.

3.1 The Pyrrolidinone Ring (Aliphatic Region)

The lactam ring displays a classic

-

3.80 – 3.90 ppm (Triplet/Multiplet, 2H):

-

Assignment:

(C5 of pyrrolidinone). -

Logic: This group is most deshielded due to the direct attachment to the electronegative Nitrogen.

-

-

2.50 – 2.60 ppm (Triplet, 2H):

-

Assignment:

(C3 of pyrrolidinone). -

Logic: Deshielded by the adjacent carbonyl group (anisotropy and inductive effect), but less than the N-methylene.

-

-

2.15 – 2.30 ppm (Quintet/Multiplet, 2H):

-

Assignment:

(C4 of pyrrolidinone). -

Logic: The "middle" methylene, shielded relative to the others.

-

3.2 The Aromatic Ring (The "Fingerprint")

The 2-bromo-5-fluorophenyl moiety is the diagnostic key. The fluorine atom (

-

Substitution Pattern: 1,2,5-trisubstituted.

-

Coupling Constants (

):-

(ortho)

-

(ortho)

-

(meta)

-

(ortho)

Predicted Shifts & Multiplicities:

-

H3 (Ortho to Br, Meta to F):

~7.55 ppm.-

Appearance: Doublet of Doublets (dd).

-

Coupling: Large

(ortho) and smaller -

Shift: Most deshielded aromatic proton due to the ortho effect of the Bromine atom.

-

-

H6 (Ortho to N, Meta to F):

~7.10 – 7.20 ppm.-

Appearance: Doublet of Doublets (dd).

-

Coupling: Small

(meta) and medium -

Note: This proton may show broadening if rotation around the N-Aryl bond is restricted by the bulky Bromine.

-

-

H4 (Para to N, Ortho to F):

~6.90 – 7.05 ppm.-

Appearance: Multiplet (td or ddd).

-

Coupling: Coupled to F (ortho, large), H3 (ortho, large), and H6 (meta, small). This creates a complex multiplet pattern.

-

Characterization Workflow

The following diagram illustrates the logical flow for confirming the structure, including a critical decision point for Fluorine decoupling.

Figure 1: Decision matrix for NMR characterization of fluorinated N-aryl scaffolds.

Summary Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.56 | dd | 1H | Ar-H3 | |

| 7.15 | dd | 1H | Ar-H6 | |

| 6.98 | td (multiplet) | 1H | Ar-H4 | |

| 3.82 | t | 2H | Lactam N-CH | |

| 2.56 | t | 2H | Lactam CO-CH | |

| 2.25 | quin | 2H | Lactam C-CH |

Note: Chemical shifts are referenced to TMS (0.00 ppm) in

Troubleshooting & Validation

6.1 Rotameric Broadening

The ortho-bromo substituent creates significant steric bulk. At room temperature, the rotation of the phenyl ring relative to the lactam nitrogen may be slow on the NMR timescale.

-

Symptom: Broadening of the H6 doublet or the N-CH

triplet. -

Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 40–50°C typically sharpens the peaks by accelerating the rotation (coalescence).

6.2 19F Decoupling Verification

To definitively distinguish between H-H and H-F coupling:

-

Acquire a standard proton spectrum.

-

Acquire a second spectrum with broad-band

decoupling (typically centered at -110 to -120 ppm). -

Result: If the complex multiplets in the aromatic region simplify to standard doublets (showing only H-H coupling), the assignment is confirmed.

References

-

Synthesis of N-Aryl Pyrrolidinones

- Detailed protocols for N-arylation of lactams can be found in: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).

-

Fluorine NMR Methodology

- For in-depth interpretation of coupling constants: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Royal Society of Chemistry / NIH.

-

General Chemical Shift Trends

- Standard shift ranges for N-aryl and lactam protons: 1H NMR Chemical Shift Values Table. Chemistry Steps.

Application Note: 13C NMR Analysis of 1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one

Introduction: The Structural Significance of a Substituted N-Aryl Lactam

1-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one is a substituted N-aryl lactam, a structural motif of considerable interest in medicinal chemistry and drug development. The precise arrangement of the brominated and fluorinated phenyl ring directly attached to the nitrogen of the pyrrolidinone core dictates its steric and electronic properties, which in turn influence its biological activity and pharmacokinetic profile. Unambiguous characterization of this molecule is therefore paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for this purpose.

This application note provides a comprehensive guide to the 13C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into a detailed experimental protocol, the rationale behind key instrumental parameters, and a thorough interpretation of the resulting spectrum. This guide is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures.

Rationale for 13C NMR in Structural Elucidation

While 1H NMR provides valuable information about the proton environments, 13C NMR offers a direct window into the carbon skeleton of the molecule. For this compound, this is particularly crucial for:

-

Confirming the Presence of All Carbon Atoms: The molecule is expected to exhibit 10 distinct carbon signals, and 13C NMR can verify the presence of each unique carbon environment.[1][2]

-

Assigning Quaternary Carbons: The spectrum will reveal the chemical shifts of the carbonyl carbon and the two aromatic carbons directly bonded to the bromine and the pyrrolidinone nitrogen, which are not observable in 1H NMR.[3]

-

Probing the Electronic Effects of Substituents: The chemical shifts of the aromatic carbons are highly sensitive to the electron-withdrawing and donating effects of the bromine, fluorine, and pyrrolidinone substituents, providing insight into the electronic distribution within the phenyl ring.[4][5]

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. It offers good solubility and its 13C signal at approximately 77.16 ppm provides a convenient internal reference.

-

Concentration: A concentration of 50-100 mg/mL is recommended for a standard 13C NMR experiment.[6] This ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe.

-

Procedure:

-

Weigh approximately 50 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of CDCl3.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.